molecular formula C10H8ClN B2438791 2-Chloro-7-methylquinoline CAS No. 4295-12-9

2-Chloro-7-methylquinoline

Cat. No. B2438791
CAS RN: 4295-12-9
M. Wt: 177.63
InChI Key: BETUAUWPUGRBOG-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline is a quinoline derivative . It is also known as 7-Chloro-2-methylquinoline or 7-Chloroquinaldine . It has a molecular weight of 177.63 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol . Another study reported the synthesis of α-aminophosphonates derivatives bearing substituted quinoline .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT) together with B3LYP/6-311++G(d,p) method . The study found that there are two different conformers (trans and cis) with minimum energy .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been used in various chemical reactions . For example, one study reported the use of this compound in the synthesis of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .


Physical And Chemical Properties Analysis

This compound is a powder . It is white to light yellow in color .

Scientific Research Applications

Photodegradation Studies in Herbicides

2-Chloro-7-methylquinoline has been studied for its role in the photodegradation of herbicides. In a study by Pinna and Pusino (2012), the photodegradation of quinolinecarboxylic herbicides was explored in aqueous solutions under various irradiation wavelengths. They found that UV irradiation could degrade quinoline derivatives, leading to products like 7-chloro-3-methylquinoline through a decarboxylation reaction, with rates affected by the presence of dissolved organic carbon (DOC) (Pinna & Pusino, 2012).

Structural and Spectroscopic Investigation

Kose, Atac, and Bardak (2018) conducted a comprehensive study involving the structural and spectroscopic investigation of 2-chloro-3-methylquinoline. They used various techniques such as UV–Vis, NMR, FT-IR, and FT-Raman spectroscopy, combined with molecular docking analysis, to evaluate the characteristics of this compound (Kose, Atac, & Bardak, 2018).

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been a significant area of research. Tabassum et al. (2014) synthesized novel 2-chloroquinolin-3-yl ester derivatives and evaluated them for their antimicrobial activities. They found that some compounds exhibited promising activity against various bacterial and fungal species (Tabassum et al., 2014).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and characterization of various this compound derivatives. Bawa, Kumar, Drabu, and Kumar (2009) synthesized a series of 2-chloro-6-methylquinoline hydrazones and evaluated their antimicrobial activity. The study found variations in activity based on different substituents (Bawa, Kumar, Drabu, & Kumar, 2009).

Safety and Hazards

2-Chloro-7-methylquinoline is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline derivatives, including 2-Chloro-7-methylquinoline, have shown substantial biological activities . Therefore, future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Furthermore, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is another potential area for future research .

properties

IUPAC Name

2-chloro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUAUWPUGRBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 18a and 18b (2.53 g, 15.9 mmol) was diluted in POCl3 (˜35 mL), and the mixture was heated at reflux for 70 min, before the clear orange solution was cooled to room temperature and poured into ice-H2O (300 mL) in a large beaker. The beaker was immersed in ice and cooled to 0° C. with stirring, and solid NaOH was added until the pH of the mixture was approximately 7. The resultant cloudy suspension was extracted with EtOAc (300 mL) and the organic layers were washed with H2O (100 mL) and sat. aq. NaCl (100 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated, and the residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 12% ethyl acetate in hexanes to afford orange crystals. Fractional crystallization from hot isopropanol yielded pure 19a (0.850 g, 30%) as light orange iridescent crystals; the analytical data for this compound is identical to prior literature reports. H-NMR (500 MHz; CDCl3): δ 8.05 (d, J=8.5 Hz, 1 H), 8.00 (m, 1 H), 7.71 (d, J=8.3 Hz, 1 H), 7.39 (dd, J=8.3, 1.5 Hz, 1 H), 7.32 (d, J=8.5 Hz, 1 H), 2.56 (s, 3 H).
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2.53 g
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ice H2O
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300 mL
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35 mL
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